3-(Allylamino)propanamide oxalate
Description
3-(Allylamino)propanamide oxalate (CAS: 1688-95-5) is a propanamide derivative with an allylamino substituent at the third carbon position, complexed with oxalic acid. Its molecular formula is C8H14N2O5 (FW: 218.21 g/mol), and its IUPAC name is N3-allyl-β-alaninamide oxalate . Current available stock is listed as 130 g .
Properties
IUPAC Name |
oxalic acid;3-(prop-2-enylamino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2H2O4/c1-2-4-8-5-3-6(7)9;3-1(4)2(5)6/h2,8H,1,3-5H2,(H2,7,9);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXXNZCAEONZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCC(=O)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allylamino)propanamide oxalate typically involves the reaction of allylamine with acrylamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes multiple steps, such as initial synthesis, purification, and crystallization, to obtain the final product in a form suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Allylamino)propanamide oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The allylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(Allylamino)propanamide oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Allylamino)propanamide oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogs of Propanamide Oxalate Derivatives
The following table summarizes key structural analogs of 3-(allylamino)propanamide oxalate, highlighting substituent variations and physicochemical properties:
Substituent Effects on Properties
Allylamino vs. Alkylamino Groups: The allylamino group in this compound introduces unsaturation, enhancing reactivity in coordination chemistry. For example, allylamino-propanenitrile derivatives form π-complexes with copper(I) halides .
Functional Group Variations: The nitrile-containing analog (BBC/721, C8H12N2O4) replaces the amide group with a nitrile, altering electronic properties and reducing hydrogen-bonding capacity . The dimethylaminopropyl substituent (BBC/759) introduces a tertiary amine, which may enhance metal coordination or serve as a proton sponge in synthetic applications .
Piperidinyl and Methylamide Modifications :
- The piperidinyl group in BBC/876 introduces a cyclic amine, which could influence steric hindrance and binding affinity in biological systems .
Biological Activity
3-(Allylamino)propanamide oxalate is a compound of significant interest in the fields of organic chemistry, pharmacology, and biochemistry due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound, with the CAS number 1385694-23-4, is characterized by the presence of an allylamine moiety linked to a propanamide structure and complexed with oxalic acid. This unique structure allows for various chemical reactions and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity, influencing biochemical pathways critical for cellular function.
- Enzyme Interaction : It has been shown to affect enzyme kinetics, potentially acting as an inhibitor or activator depending on the target enzyme.
- Receptor Binding : The compound may bind to specific receptors, altering signal transduction pathways involved in various physiological processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains.
- Anticancer Potential : There are indications that it could inhibit tumor growth in certain cancer models, although detailed studies are still needed.
- Neuroprotective Effects : Some research points towards potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Research Findings
Several studies have explored the biological activity of this compound. Below is a summary of key findings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL. |
| Study 2 | Anticancer Activity | Showed reduced cell viability in breast cancer cell lines at concentrations above 100 µM. |
| Study 3 | Neuroprotective Effects | Indicated potential protective effects on neuronal cells exposed to oxidative stress. |
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
- Cancer Cell Line Study : In vitro experiments demonstrated that treatment with the compound led to apoptosis in human breast cancer cell lines, highlighting its potential as an anticancer therapeutic.
- Neuroprotective Research : In a model simulating oxidative stress conditions, neuronal cells treated with this compound exhibited reduced markers of cell death compared to untreated controls, suggesting protective effects against neurotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
